molecular formula C20H25N7O2 B2650294 N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-indol-3-yl)acetamide CAS No. 2034550-64-4

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-indol-3-yl)acetamide

Cat. No.: B2650294
CAS No.: 2034550-64-4
M. Wt: 395.467
InChI Key: GLBLFZGDMIVBKZ-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-indol-3-yl)acetamide is a complex organic compound that features a triazine ring, an indole moiety, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-indol-3-yl)acetamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the reaction of cyanuric chloride with dimethylamine and morpholine under controlled conditions.

    Attachment of the Indole Moiety: The indole derivative is then introduced through a nucleophilic substitution reaction, where the indole nitrogen attacks the triazine ring, replacing a chlorine atom.

    Acetamide Formation: Finally, the acetamide group is introduced via an acylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of partially or fully reduced triazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring, where various nucleophiles can replace the dimethylamino or morpholino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted triazine compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.

Medicine

Medicinally, this compound has potential applications as a therapeutic agent. Its structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-indol-3-yl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazine ring can form hydrogen bonds and hydrophobic interactions, while the indole moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(dimethylamino)-6-chloro-1,3,5-triazin-2-yl)-2-(1H-indol-3-yl)acetamide
  • N-(4-(morpholino)-6-chloro-1,3,5-triazin-2-yl)-2-(1H-indol-3-yl)acetamide

Uniqueness

Compared to similar compounds, N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-indol-3-yl)acetamide is unique due to the presence of both dimethylamino and morpholino groups on the triazine ring. This dual substitution enhances its reactivity and potential for forming diverse interactions with biological targets, making it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2-(1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O2/c1-26(2)19-23-17(24-20(25-19)27-7-9-29-10-8-27)13-22-18(28)11-14-12-21-16-6-4-3-5-15(14)16/h3-6,12,21H,7-11,13H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBLFZGDMIVBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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